2-Cyano-N,N-dimethylacetamide

Synthetic Chemistry Process Optimization Herbicide Intermediate Synthesis

2-Cyano-N,N-dimethylacetamide (CAS 7391-40-4) is a tertiary cyanoacetamide derivative with the molecular formula C5H8N2O and a molecular weight of 112.13 g/mol. It exists as a white crystalline solid at ambient temperature with a melting point range of 59–66 °C and is soluble in methanol and other polar organic solvents.

Molecular Formula C5H8N2O
Molecular Weight 112.13 g/mol
CAS No. 7391-40-4
Cat. No. B1580578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-N,N-dimethylacetamide
CAS7391-40-4
Molecular FormulaC5H8N2O
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCN(C)C(=O)CC#N
InChIInChI=1S/C5H8N2O/c1-7(2)5(8)3-4-6/h3H2,1-2H3
InChIKeyMATJPVGBSAQWAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-N,N-dimethylacetamide (CAS 7391-40-4): A Differentiated Cyanoacetamide Building Block for Herbicide and Pharmaceutical Synthesis


2-Cyano-N,N-dimethylacetamide (CAS 7391-40-4) is a tertiary cyanoacetamide derivative with the molecular formula C5H8N2O and a molecular weight of 112.13 g/mol [1]. It exists as a white crystalline solid at ambient temperature with a melting point range of 59–66 °C and is soluble in methanol and other polar organic solvents [2][3]. The compound features an acidic α-proton adjacent to the cyano group, imparting C–H acidity (calculated pKa ≈ 8.46) that enables nucleophilic reactivity in Knoevenagel condensations and related C–C bond-forming reactions [4]. As an N,N-disubstituted amide, it lacks hydrogen bond donors, resulting in distinct physicochemical and crystallographic properties compared to primary and secondary cyanoacetamides [5]. Industrially, 2-cyano-N,N-dimethylacetamide serves as a key intermediate in the commercial synthesis of the sulfonylurea herbicide nicosulfuron and the catechol-O-methyltransferase (COMT) inhibitor entacapone for Parkinson's disease [6][7].

Why Generic Substitution Fails: The Structural and Functional Uniqueness of 2-Cyano-N,N-dimethylacetamide Among Cyanoacetamide Analogs


Within the cyanoacetamide family, substitution of the amide nitrogen profoundly alters physical state, C–H acidity, and reactivity, rendering compounds non-interchangeable in synthetic routes. 2-Cyanoacetamide (CAS 107-91-5), the unsubstituted parent, exhibits a significantly higher melting point (119–122 °C) , lower solubility in organic media, and the presence of amide protons introduces competing hydrogen-bonding interactions that can divert reaction pathways . N-Methylcyanoacetamide (CAS 6330-25-2), a secondary amide, retains a hydrogen bond donor, altering both crystallinity and solution-phase behavior . In contrast, 2-cyano-N,N-dimethylacetamide, as a tertiary amide, lacks N–H protons entirely, enabling clean deprotonation at the α-carbon without competitive amide deprotonation . Furthermore, N,N-diethylcyanoacetamide (CAS 3010-02-4) exists as a liquid at room temperature, which complicates handling and purification relative to the crystalline solid form of the dimethyl analog . These divergent physicochemical and structural attributes dictate that each analog performs optimally in distinct synthetic contexts; substituting one for another without rigorous validation introduces risk of yield loss, impurity formation, and process deviation.

Quantitative Differentiation Evidence for 2-Cyano-N,N-dimethylacetamide: A Procurement-Focused Comparator Analysis


Synthesis Yield Comparison: 2-Cyano-N,N-dimethylacetamide Achieves Up to 99% Yield vs. Lower Yields for Alternative Cyanoacetamide Derivatives

An improved synthesis process for 2-cyano-N,N-dimethylacetamide, disclosed in Chinese patent CN103787917A, achieves a yield as high as 99% [1]. This contrasts with typical yields reported for the synthesis of unsubstituted cyanoacetamide, which generally range from 70–85% under comparable ammonolysis conditions [2]. The high yield is attributed to a controlled, low-temperature addition of dimethylamine gas to a cyanoacetate ester in an aromatic hydrocarbon solvent, followed by reflux and cooling crystallization [1]. No direct head-to-head yield comparison under identical conditions was identified; however, the reported 99% yield represents the upper bound of reported yields for this compound class and is a key differentiator for procurement decisions [3].

Synthetic Chemistry Process Optimization Herbicide Intermediate Synthesis

Melting Point Differentiation: 2-Cyano-N,N-dimethylacetamide Melts at 59–66 °C vs. 119–122 °C for Cyanoacetamide, Facilitating Distinct Purification and Handling

2-Cyano-N,N-dimethylacetamide exhibits a melting point range of 59–66 °C (observed) [1][2], whereas the unsubstituted parent compound, 2-cyanoacetamide, melts at a significantly higher temperature of 119–122 °C . This approximately 60 °C reduction in melting point arises from the replacement of hydrogen bond-donating amide protons with methyl groups, disrupting the extensive intermolecular hydrogen bonding network present in cyanoacetamide crystals [3]. The lower melting point facilitates purification by low-temperature crystallization from ethyl acetate and enables easier handling in ambient-temperature processes [3]. The solid crystalline form distinguishes it from N,N-diethylcyanoacetamide, which is a liquid at room temperature .

Physicochemical Characterization Crystallization Solid-State Chemistry

Application Specificity: 2-Cyano-N,N-dimethylacetamide is a Validated Intermediate for Nicosulfuron Herbicide and Entacapone, Demonstrating Downstream Value

2-Cyano-N,N-dimethylacetamide is explicitly documented as a key intermediate in the commercial synthesis of the herbicide nicosulfuron, a widely used sulfonylurea for corn weed control [1][2]. The patent CN103787917A states that the compound can be directly used as a nicosulfuron intermediate [1]. Additionally, US Patent Application 20090326062 describes its use in the synthesis of entacapone, a COMT inhibitor for Parkinson's disease therapy [3]. In contrast, the unsubstituted cyanoacetamide is primarily used as a general synthon for heterocyclic synthesis rather than as a direct intermediate for these specific commercial products [4]. This established downstream application provides a clear basis for selecting 2-cyano-N,N-dimethylacetamide over other cyanoacetamides in these specific synthetic routes.

Agrochemical Synthesis Pharmaceutical Intermediates Process Chemistry

Commercial Purity Benchmarking: 2-Cyano-N,N-dimethylacetamide Routinely Available at ≥98% Purity, Meeting Industrial Specifications

Commercial suppliers, including Sigma-Aldrich, Thermo Scientific, and TCI, offer 2-cyano-N,N-dimethylacetamide at a guaranteed purity of 98% (GC) or higher . This high purity is essential for its role as an intermediate in the synthesis of high-value agrochemicals and pharmaceuticals [1]. In comparison, cyanoacetamide is often supplied at 95% purity for general use [2], reflecting its broader and less stringent application profile. The consistent availability of high-purity 2-cyano-N,N-dimethylacetamide reduces the need for additional purification steps, thereby improving overall process efficiency.

Quality Control Procurement Specifications Chemical Purity

Best Research and Industrial Application Scenarios for 2-Cyano-N,N-dimethylacetamide


Synthesis of Nicosulfuron and Related Sulfonylurea Herbicides

2-Cyano-N,N-dimethylacetamide is a key intermediate in the synthesis of nicosulfuron, a widely used post-emergence herbicide for corn [1]. The compound reacts with 3-dimethylaminoacrolein to yield N,N-dimethyl-2-chloronicotinamide, a critical precursor [2]. The high yield (up to 99%) and purity (≥98%) of the starting material directly contribute to the efficiency and cost-effectiveness of this industrial process. Procurement of high-purity 2-cyano-N,N-dimethylacetamide is essential for maintaining the validated synthetic route and achieving the required purity specifications for nicosulfuron.

Synthesis of Entacapone, a COMT Inhibitor for Parkinson's Disease

In pharmaceutical synthesis, 2-cyano-N,N-dimethylacetamide is used as a starting material for the preparation of entacapone [3]. The compound undergoes Knoevenagel condensation with 3,4-dihydroxy-5-nitrobenzaldehyde to form the entacapone backbone. The high C–H acidity (pKa ≈ 8.46) of 2-cyano-N,N-dimethylacetamide facilitates this condensation [4]. The ability to procure the compound at high purity (≥98%) is crucial for minimizing impurities in the final drug substance.

Synthesis of Polysubstituted Pyridines via Multicomponent Reactions

2-Cyano-N,N-dimethylacetamide participates in one-pot, three-component tandem reactions with aldehydes and malononitrile under microwave irradiation to yield highly functionalized N-alkylated pyridines [5]. This methodology leverages the compound's C–H acidity and the absence of interfering N–H protons, enabling clean and efficient heterocycle construction. Researchers should procure this specific cyanoacetamide derivative for these reactions, as alternative analogs with N–H protons may lead to side reactions and reduced yields.

Crystallographic and Solid-State Studies

The well-defined crystal structure of 2-Cyano-N,N-dimethylacetamide, determined by single-crystal X-ray diffraction, reveals a three-dimensional network stabilized by weak C–H⋯O hydrogen bonds [6]. This solid-state characterization is valuable for researchers studying crystal engineering, polymorphism, and the physicochemical properties of tertiary amides. The compound's crystalline solid form and lower melting point (59–66 °C) make it a practical model system for such studies [7].

Technical Documentation Hub

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